molecular formula C23H27N3O2 B2402098 1-(3-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 845629-88-1

1-(3-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2402098
CAS No.: 845629-88-1
M. Wt: 377.488
InChI Key: DPAIJUHXNAPKFI-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the pentyl group: This step involves alkylation of the benzimidazole core with a pentyl halide in the presence of a base.

    Formation of the pyrrolidinone ring: This can be done by reacting the intermediate with a suitable pyrrolidinone precursor under appropriate conditions.

    Introduction of the methoxyphenyl group: This step involves the coupling of the methoxyphenyl group to the pyrrolidinone ring, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one: can be compared with other pyrrolidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the pentyl group and the methoxyphenyl group, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-3-4-7-13-25-21-12-6-5-11-20(21)24-23(25)17-14-22(27)26(16-17)18-9-8-10-19(15-18)28-2/h5-6,8-12,15,17H,3-4,7,13-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAIJUHXNAPKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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